Fospropofol

描述

This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.

This compound is a water soluble prodrug and is converted to propofol in the liver. This compound is a short acting hypnotic/sedative/anesthetic agent. Unlike propofol, does not cause injection-site pain as it is unable to activate TRPA1. FDA approved in December 2008. This compound is a Schedule IV controlled substance in the United States under the Controlled Substances Act.

Structure

3D Structure

属性

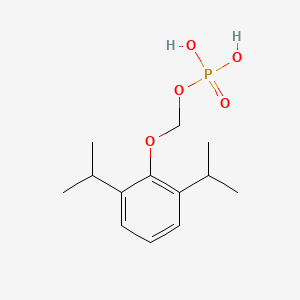

IUPAC Name |

[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNNONOFASOXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870295 | |

| Record name | Fospropofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fospropofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

258516-89-1, 258516-87-9 | |

| Record name | Fospropofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258516-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fospropofol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fospropofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fospropofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSPROPOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ257RZP7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fospropofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

fospropofol mechanism of action on GABAA receptors

An In-depth Technical Guide to the Mechanism of Action of Fospropofol on GABA-A Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a water-soluble, phosphate ester prodrug developed to address some of the formulation challenges associated with its active moiety, propofol. Upon intravenous administration, this compound is rapidly metabolized by endothelial alkaline phosphatases to yield propofol, which is responsible for its sedative and anesthetic effects. The primary molecular target for propofol is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a detailed examination of the molecular interactions between propofol and the GABA-A receptor, summarizing key quantitative data, outlining experimental protocols used for its characterization, and visualizing the critical pathways and workflows.

Pharmacokinetics: The Conversion of this compound to Propofol

The pharmacological activity of this compound is entirely dependent on its conversion to propofol. This biotransformation is a critical first step in its mechanism of action.

-

Enzymatic Hydrolysis: this compound disodium is hydrolyzed by alkaline phosphatases, enzymes that are abundant on the surface of vascular endothelial cells.[1]

-

Metabolites: This enzymatic cleavage releases one molar equivalent of propofol, one molar equivalent of formaldehyde, and two molar equivalents of phosphate.[2] The formaldehyde and phosphate are produced at levels comparable to endogenous concentrations and are managed by normal physiological pathways.[1]

-

Pharmacokinetic Profile: The conversion process dictates the pharmacodynamic profile of this compound, resulting in a slower onset of sedation (4-8 minutes) compared to an equivalent bolus of propofol emulsion.[3][4] After administration, peak plasma concentrations of propofol derived from this compound are typically observed within 8 to 15 minutes.[5]

The metabolic conversion pathway is the rate-limiting step, creating a smoother and potentially more predictable sedation profile compared to propofol emulsion.

Core Mechanism of Action at the GABA-A Receptor

Propofol exerts its effects by modulating the function of the GABA-A receptor, a pentameric ligand-gated ion channel that conducts chloride ions (Cl⁻).

Dual-Action Modulator

Propofol's interaction with the GABA-A receptor is concentration-dependent:

-

Positive Allosteric Modulation (PAM): At lower, clinically relevant concentrations (~0.5-10 µM), propofol enhances the effect of the endogenous ligand, GABA.[1][6] It binds to an allosteric site distinct from the GABA binding sites, increasing the receptor's affinity for GABA and potentiating the GABA-induced Cl⁻ current.[6][7] This leads to an influx of Cl⁻, hyperpolarization of the neuron, and a reduction in neuronal excitability.

-

Direct Agonism: At higher, supraclinical concentrations (>10 µM), propofol can directly activate the GABA-A receptor channel in the absence of GABA.[6][8]

Binding Sites on the GABA-A Receptor

Propofol does not compete with GABA for its binding sites at the α/β subunit interface. Instead, extensive research using photoaffinity labeling and site-directed mutagenesis has identified several distinct binding sites within the transmembrane domains (TMDs) of the receptor subunits.[9]

-

β+/α− Subunit Interface: A primary binding domain is located at the interface between the β subunit (positive face) and the α subunit (negative face). The residue β-M286 in the TM3 segment is a key component of this site.[9][10]

-

Extracellular/Transmembrane Domain Junction: A second well-characterized site involves the residue β-Y143, located near the junction of the extracellular and transmembrane domains.[9]

-

Pore-Adjacent Site: Some studies using the photoaffinity label ortho-propofol diazirine (o-PD) have identified a third class of binding sites adjacent to the channel pore, involving residue β-H267 in the TM2 segment.[11]

These multiple binding sites may contribute to the distinct effects of potentiation and direct activation. The sites at the β+/α− interface appear to have a higher affinity for propofol.[10]

Quantitative Data on Propofol-GABA-A Receptor Interaction

The following tables summarize key quantitative parameters from electrophysiological studies. These values can vary based on the specific receptor subunit composition, expression system, and experimental conditions.

Table 1: Potency of Propofol for Direct Activation and Potentiation

| Parameter | Value | Receptor/System | Reference |

|---|---|---|---|

| Direct Activation (EC₅₀) | 61 µM | Murine Hippocampal Neurons | [3][12] |

| Dissociation Constant (Kd) | 12 µM | Rat Hippocampal Neurons | [8] |

| Potentiation (EC₅₀) | 1.7 ± 0.7 µM | α₁β₃ Heteromers (HEK cells) | [13] |

| Potentiation (EC₅₀) | 1 - 10 µM | α₁β₃ Receptors | [11] |

| Concentration for Potentiation | ~0.5 µM | α₁β₁γ₂ₛ Receptors (Oocytes) | [6] |

| Concentration for Activation | ~10 µM | α₁β₁γ₂ₛ Receptors (Oocytes) |[6] |

Table 2: Effects of Propofol on GABA-A Receptor Channel Kinetics

| Parameter | Concentration | Effect | Receptor/System | Reference |

|---|---|---|---|---|

| mIPSC Decay Time | 2 µM | Prolonged 2.3-fold | Murine Hippocampal Neurons | [3][12] |

| Charge Transfer | 10 µM | Increased by 62 ± 5% | Nucleated Patches (Hippocampal Neurons) | [7][14] |

| Peak Amplitude (Saturating GABA) | 10 µM | Increased by 8 ± 2% | Nucleated Patches (Hippocampal Neurons) | [7] |

| Decay Rate (Saturating GABA) | 10 µM | Decreased ~1.5-fold | Murine Hippocampal Neurons | [3][12] |

| Channel Open Frequency | - | Increased | Murine Hippocampal Neurons | [3] |

| Channel Open Duration | - | No change | Murine Hippocampal Neurons |[3] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on techniques that probe the function and structure of the GABA-A receptor in the presence of propofol.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for measuring the ion flow through GABA-A receptors and assessing how modulators like propofol alter channel function.

Objective: To measure GABA-evoked currents in the presence and absence of propofol to determine its potency (EC₅₀) and efficacy as a PAM or direct agonist.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂). Cells are plated on glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create a tip with a resistance of 3-7 MΩ.

-

Solutions:

-

Internal (Pipette) Solution (mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with KOH.

-

External (Bath) Solution (mM): 138 NaCl, 4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 5.6 Glucose; pH adjusted to 7.4 with NaOH.

-

-

Recording:

-

A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with external solution.

-

The recording pipette, filled with internal solution, is guided to a single cell using a micromanipulator.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by applying a brief pulse of stronger suction, establishing the "whole-cell" configuration.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

-

Drug Application: A rapid solution exchange system is used to apply GABA at a sub-maximal concentration (e.g., EC₅-EC₂₀) to establish a baseline current. Subsequently, various concentrations of propofol are co-applied with GABA to measure potentiation. For direct activation, propofol is applied alone.

-

Data Analysis: The peak amplitude of the GABA-evoked current is measured. The percentage potentiation is calculated, and concentration-response curves are fitted using the Hill equation to determine the EC₅₀.

Photoaffinity Labeling

This biochemical technique is used to identify the specific amino acid residues that form the propofol binding site.

Objective: To covalently link a photo-reactive propofol analog to its binding site on the GABA-A receptor for subsequent identification by mass spectrometry.

Methodology:

-

Receptor Preparation: GABA-A receptors are purified from bovine cortex or expressed in a suitable system (e.g., Sf9 cells).

-

Probe Incubation: The purified receptors (~40 nM) are equilibrated with a tritiated, photo-reactive propofol analog (e.g., [³H]azietomidate, which labels propofol sites, or a diazirine-containing propofol analog) on ice in the dark for 1 hour. Control experiments are run in the presence of excess unlabeled propofol to identify non-specific labeling.

-

Photolysis: The mixture is irradiated with UV light (e.g., 365 nm) for 30 minutes to activate the probe, causing it to form a covalent bond with nearby amino acid residues.

-

Protein Separation: The photolabeled protein is precipitated and the subunits are separated by SDS-PAGE.

-

Proteolysis & Sequencing: The gel bands corresponding to the labeled subunits (e.g., α and β subunits) are excised. The protein within the gel is digested with a specific protease (e.g., EndoLys-C).

-

Mass Spectrometry: The resulting peptide fragments are analyzed by mass spectrometry. The covalently attached photolabel creates a mass shift, allowing for the identification of the specific peptide and, through further analysis (MS/MS), the exact amino acid residue that was labeled.

Conclusion

The mechanism of action of this compound is mediated entirely by its active metabolite, propofol. Propofol is a potent and complex modulator of the GABA-A receptor, acting as both a positive allosteric modulator and a direct agonist. Its effects are underpinned by binding to multiple allosteric sites within the receptor's transmembrane domains, leading to enhanced chloride conductance and neuronal inhibition. A thorough understanding of these interactions, quantified by electrophysiological data and mapped by biochemical techniques, is essential for the rational design of future anesthetic and sedative agents with improved therapeutic profiles.

References

- 1. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

Fospropofol as a Propofol Prodrug: A Technical Guide to its Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol is a water-soluble phosphate ester prodrug of the widely used intravenous anesthetic agent, propofol.[1][2][3] Developed to address some of the limitations associated with the lipid emulsion formulation of propofol, such as injection site pain, risk of bacterial contamination, and hyperlipidemia with long-term use, this compound offers a distinct pharmacokinetic and pharmacodynamic profile.[4][5] This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its mechanism of action, metabolism, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

This compound itself is an inactive compound.[3] Its pharmacological effects are dependent on its in vivo conversion to the active metabolite, propofol.[5][6] This bioactivation is a critical step in its mechanism of action.

Metabolic Conversion to Propofol

Upon intravenous administration, this compound is rapidly metabolized by endothelial and hepatic alkaline phosphatases.[1][7][8] This enzymatic hydrolysis cleaves the phosphate ester, yielding propofol, formaldehyde, and phosphate.[5][7][8] The released formaldehyde and phosphate are endogenous substances and their plasma concentrations following therapeutic doses of this compound are comparable to normal physiological levels.[7][8] Formaldehyde is quickly oxidized to formate, which is then eliminated.[7]

Action of Propofol on GABAA Receptors

The liberated propofol exerts its sedative and hypnotic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] Propofol is a positive allosteric modulator of the GABAA receptor, binding to a site distinct from the GABA binding site.[2][9] This binding enhances the receptor's affinity for GABA, leading to an increased frequency and duration of chloride channel opening.[3][5] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus causing central nervous system depression.[1][3] At higher concentrations, propofol can directly activate the GABAA receptor, even in the absence of GABA.[2][9] The primary binding site for propofol on the GABAA receptor is located on the β subunit, at the interface between the transmembrane domains.[10][11]

Pharmacokinetics

The pharmacokinetic profile of this compound is distinct from that of propofol due to its nature as a prodrug. The conversion of this compound to propofol is the rate-limiting step, resulting in a slower onset of action and a more sustained plasma concentration of propofol compared to an equivalent bolus dose of a propofol emulsion.[1][7]

Quantitative Pharmacokinetic Parameters

| Parameter | This compound | Liberated Propofol (from this compound) | Propofol (Emulsion) |

| Time to Peak Plasma Concentration (Tmax) | 8 - 12 minutes[7] | 4 - 13 minutes[4] | 1 - 3 minutes |

| Peak Plasma Concentration (Cmax) | Dose-dependent[7] | Lower than propofol emulsion[2] | Higher than liberated propofol[2] |

| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg[7] | 5.8 L/kg[7] | 3.5 - 4.5 L/kg |

| Terminal Half-life (t1/2) | 48 - 52 minutes[7] | 2.06 ± 0.77 hours[7] | 0.5 - 1.5 hours (initial), 4 - 7 hours (terminal) |

| Protein Binding | ~98%[7] | ~98%[7] | 95 - 99%[9] |

Note: Values are approximate and can vary based on patient characteristics and study design. Data compiled from multiple sources.[2][4][7][9]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of the concentration of liberated propofol at the GABAA receptors in the central nervous system.

Sedative Effects

The onset of sedation with this compound is delayed compared to propofol, typically occurring within 4 to 8 minutes after administration.[7] The sedative effect is dose-dependent, with higher doses leading to a faster onset and deeper level of sedation.[12]

Dose-Response Relationship for Sedation Success in Colonoscopy

| This compound Dose | Sedation Success Rate |

| 2 mg/kg | 24%[11] |

| 5 mg/kg | 35%[11] |

| 6.5 mg/kg | 69% - 87%[11][13] |

| 8 mg/kg | 96%[11] |

Sedation success was generally defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤4 without the need for alternative sedatives.[11][13]

Adverse Effects

The most common adverse effects of this compound are transient paresthesias (often in the perineal region) and pruritus.[14] These are thought to be related to the phosphate load from the prodrug's metabolism.[14] Sedation-related adverse events such as respiratory depression, hypoxemia, and hypotension can also occur, similar to propofol, but may be less abrupt in onset due to the slower release of the active compound.[1]

| Adverse Event | This compound (6.5 mg/kg) |

| Paresthesia | 60% - 68%[13] |

| Pruritus | 16% - 26%[13] |

| Hypoxemia | ~15%[15] |

| Hypotension | ~3%[12] |

Experimental Protocols

Representative Clinical Trial Protocol for Sedation in Colonoscopy

A common experimental design to evaluate the efficacy and safety of this compound for procedural sedation is a randomized, double-blind, dose-ranging study.[11][13]

Objective: To determine the effective and safe dose of this compound for moderate sedation in patients undergoing colonoscopy.

Methodology:

-

Patient Population: Adult patients (ASA physical status I-III) scheduled for elective colonoscopy.[13]

-

Randomization: Patients are randomly assigned to receive one of several doses of this compound (e.g., 2, 5, 6.5, 8 mg/kg) or a comparator (e.g., midazolam).[11]

-

Blinding: Both the patient and the healthcare provider administering the sedation are unaware of the treatment allocation.[13]

-

Procedure:

-

Assessments:

-

Primary Efficacy Endpoint: Sedation success, typically measured using a validated scale like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S).[11][13]

-

Secondary Endpoints: Time to onset of sedation, time to recovery, patient and physician satisfaction, and incidence of adverse events.[13]

-

Safety Monitoring: Continuous monitoring of vital signs, oxygen saturation, and respiratory rate.[13]

-

Measurement of this compound and Propofol in Plasma

The quantification of this compound and its metabolite propofol in plasma is crucial for pharmacokinetic studies. This is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.[16][17]

Protocol Outline:

-

Sample Collection: Blood samples are collected from subjects at predetermined time points after this compound administration.

-

Plasma Separation: Blood samples are centrifuged to separate the plasma.

-

Sample Preparation:

-

An internal standard is added to the plasma sample.

-

Proteins are precipitated using a suitable agent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column to separate this compound and propofol from other plasma components.

-

Detection and Quantification: The separated compounds are detected and quantified using a mass spectrometer or a fluorescence detector. The concentrations are determined by comparing the peak areas of the analytes to that of the internal standard.

Conclusion

This compound represents a significant development in intravenous sedation, offering a water-soluble alternative to propofol with a unique pharmacological profile. Its slower onset of action and more sustained propofol levels, resulting from its prodrug nature, may provide a smoother and more predictable sedation experience in certain clinical settings. Understanding the intricacies of its metabolism, mechanism of action, and pharmacokinetic/pharmacodynamic properties is essential for its safe and effective use in clinical practice and for guiding future research and development in the field of anesthesiology. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for professionals engaged in the study and application of this important sedative agent.

References

- 1. Metabolic Profiles of Propofol and this compound: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. apsf.org [apsf.org]

- 5. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic models for propofol--defining and illuminating the devil in the detail. | Semantic Scholar [semanticscholar.org]

- 8. This compound: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propofol - Wikipedia [en.wikipedia.org]

- 10. Simulation of this compound Pharmacokinetics VAM - The Virtual Anesthesia Machine [vam.anest.ufl.edu]

- 11. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aamsn.org [aamsn.org]

- 13. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 17. Propofol concentration monitoring in plasma or whole blood by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fospropofol Disodium: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol disodium, marketed under the trade name Lusedra, is a water-soluble prodrug of the intravenous anesthetic agent propofol.[1] Developed to overcome some of the formulation challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk of hyperlipidemia and bacterial contamination, this compound disodium offers a clear, aqueous solution for intravenous administration.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies for this compound disodium.

Chemical Structure and Identification

This compound disodium is chemically described as 2,6-diisopropylphenoxymethyl phosphate, disodium salt.[3] The addition of a phosphate group to the propofol molecule imparts water solubility.[4]

Chemical Structure Diagram:

A diagram of the chemical structure of this compound disodium.

Table 1: Chemical Identification of this compound Disodium

| Identifier | Value |

| IUPAC Name | disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate[1] |

| CAS Number | 258516-87-9[1] |

| Molecular Formula | C₁₃H₁₉Na₂O₅P[3] |

| Molecular Weight | 332.24 g/mol [3] |

Physicochemical Properties

This compound disodium is a white to off-white powder that is freely soluble in water.[3] Its aqueous solution is clear and colorless. The pH of the commercially available injection is between 8.2 and 9.0.[5]

Table 2: Physicochemical Properties of this compound Disodium

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Water-soluble[2] |

| pKa (solution) | 8.2 - 9.0[5] |

| LogP (this compound free acid) | 4.25540 |

| Boiling Point | 441.5°C at 760 mmHg |

| Flash Point | 220.8°C |

Synthesis and Manufacturing

Several synthetic routes for this compound disodium have been described. A common method involves the reaction of 2,6-diisopropylphenol with a phosphono-O-methylating agent.

Experimental Protocol: Synthesis of this compound Disodium

A representative synthesis involves the following steps:

-

Alkylation of 2,6-diisopropylphenol: 2,6-diisopropylphenol is reacted with bromochloromethane in the presence of a base, such as sodium hydroxide, to form 2-(chloromethoxy)-1,3-diisopropylbenzene.

-

Phosphorylation: The resulting intermediate is then reacted with a phosphate source, such as phosphoric acid, in the presence of a base like triethylamine.

-

Salt Formation: The final product, this compound, is treated with a sodium source, typically sodium hydroxide, to form the disodium salt.

Logical Relationship of a Synthetic Pathway:

A simplified workflow for the synthesis of this compound disodium.

Mechanism of Action

This compound disodium is a prodrug and is pharmacologically inactive until it is metabolized in the body.[1] Upon intravenous administration, it is rapidly hydrolyzed by alkaline phosphatases, which are ubiquitous enzymes found on the surface of endothelial cells, to produce the active metabolite, propofol, along with phosphate and formaldehyde.[2] The formaldehyde is subsequently oxidized to formate and eliminated.

Propofol exerts its sedative and hypnotic effects by potentiating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and neuronal inhibition.

Signaling Pathway of Propofol (Active Metabolite):

Metabolism of this compound and the subsequent action of propofol on the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound disodium is characterized by its rapid conversion to propofol. The pharmacodynamics are therefore primarily those of propofol, although the onset of action is delayed compared to a direct injection of propofol due to the time required for metabolic conversion.

Table 3: Summary of Pharmacokinetic Parameters

| Parameter | This compound Disodium | Propofol (from this compound) |

| Cmax (μg/mL) | 138.4 ± 20.0 (10-30 mg/kg dose)[6] | 3.4 ± 1.0 (10-30 mg/kg dose)[6] |

| Tmax (min) | 4 - 5[6] | 9 - 15[6] |

| Volume of Distribution (Vd) | ~0.33 L/kg[5] | ~4.5 L/kg[5] |

| Clearance (CL) | ~0.3 L/h/kg[5] | ~1.1 L/h/kg[5] |

| Elimination Half-life (t½) | ~0.88 hours[5] | ~1.13 hours[5] |

Note: Values are approximate and can vary based on patient population and dosing.

Analytical Methodologies

The quantitative analysis of this compound disodium and its active metabolite, propofol, is crucial for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique.

Experimental Protocol: Quantitative Analysis of this compound Disodium in Plasma by LC-MS/MS

This protocol is a representative method based on literature for the analysis of this compound and propofol in biological matrices.[7]

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard solution (e.g., a deuterated analog of this compound or propofol).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound and propofol (e.g., starting with 10% B, increasing to 90% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for this compound and positive or negative mode for propofol.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and internal standards.

-

Experimental Workflow for Analysis:

A typical workflow for the quantitative analysis of this compound disodium in a biological matrix.

Conclusion

This compound disodium represents a significant advancement in intravenous anesthetic delivery, offering a water-soluble alternative to propofol with a distinct pharmacokinetic profile. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

- 1. anestesiar.org [anestesiar.org]

- 2. This compound Disodium (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Pharmacokinetics and Safety of this compound Disodium for Injection in Subjects with Hepatic Impairment Compared with Healthy Matched Controls: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

in vivo metabolism of fospropofol to propofol, formaldehyde, and phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol, a water-soluble prodrug of the anesthetic agent propofol, was developed to mitigate some of the challenges associated with the lipid emulsion formulation of propofol, such as injection site pain and the risk of hyperlipidemia and bacterial contamination.[1][2] Upon intravenous administration, this compound undergoes rapid and extensive metabolism to generate the active anesthetic, propofol, along with formaldehyde and phosphate.[1][3] Understanding the in vivo metabolic cascade of this compound is crucial for optimizing its clinical use, ensuring patient safety, and guiding further drug development. This technical guide provides an in-depth overview of the metabolism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic and experimental processes.

The Metabolic Pathway of this compound

The in vivo metabolism of this compound is a multi-step enzymatic process that begins with its hydrolysis by alkaline phosphatases and culminates in the formation of propofol and its subsequent metabolites, as well as the further breakdown of formaldehyde.[1][3]

Step 1: Hydrolysis of this compound

This compound is rapidly converted to propofol by endothelial alkaline phosphatases located on the surface of vascular endothelial cells.[1][4] This enzymatic hydrolysis yields equimolar amounts of propofol, formaldehyde, and phosphate.[5]

Step 2: Metabolism of Formaldehyde and Phosphate

The liberated formaldehyde is rapidly metabolized, primarily in the liver and erythrocytes, by aldehyde dehydrogenase to formate.[1] Formate is then further metabolized by 10-formyltetrahydrofolate dehydrogenase to carbon dioxide and water.[1] Clinical studies have shown that plasma concentrations of formaldehyde and formate after this compound administration are comparable to endogenous levels.[1][4] The released phosphate is also managed by endogenous homeostatic mechanisms, and serum phosphate levels do not typically reach toxic concentrations.[1][4]

Step 3: Metabolism of Propofol

The active metabolite, propofol, undergoes extensive hepatic and extrahepatic metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes, to form inactive, water-soluble metabolites that are excreted renally.[1]

Quantitative Pharmacokinetic Data

The conversion of this compound to propofol results in a distinct pharmacokinetic profile compared to the direct administration of propofol emulsion. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers and patients with hepatic impairment.

Table 1: Pharmacokinetics of this compound and Liberated Propofol in Healthy Adult Volunteers

| Parameter | This compound | Liberated Propofol | Reference(s) |

| Dose | 6.5 mg/kg (IV bolus) | 6.5 mg/kg this compound | [4] |

| Tmax (Time to Peak Plasma Concentration) | ~8 minutes | ~12 minutes | [4][6] |

| Cmax (Peak Plasma Concentration) | 78.7 µg/mL (for 6 mg/kg dose) | Lower than equimolar propofol | [3][4][7] |

| t½ (Terminal Half-life) | 48 minutes | 2.06 ± 0.77 hours | [4] |

| Vd (Volume of Distribution) | 0.33 ± 0.069 L/kg | 5.8 L/kg | [3][4] |

| CLp (Total Body Clearance) | 0.28 L/h/kg | 2.74 L/h/kg (as CLp/F) | [3] |

Table 2: Pharmacokinetics of this compound and Liberated Propofol in Patients with Hepatic Impairment (Single 10 mg/kg IV Bolus)

| Parameter | Normal Liver Function | Moderate Hepatic Impairment | Severe Hepatic Impairment | Reference(s) |

| This compound AUC (0→∞) (h*ng/mL) | 11413.0 ± 2381.1 | 6554.4 ± 2320.1 | 5104.7 ± 1571.5 | [8] |

| This compound CL (L/h) | 53.0 ± 10.9 | 84.6 ± 28.5 | Not Reported | [8] |

| Liberated Propofol CL (L/h) | 117.9 ± 30.1 | 100.1 ± 27.2 | 79.2 ± 13.9 | [8] |

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. Below are generalized methodologies based on published literature.

Quantification of this compound and Propofol in Human Plasma by LC-MS/MS

Objective: To determine the plasma concentrations of this compound and its active metabolite, propofol.

Methodology:

-

Sample Collection: Venous blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA) and an alkaline phosphatase inhibitor (e.g., sodium orthovanadate) to prevent ex vivo conversion of this compound.[9]

-

Sample Preparation: Plasma is separated by centrifugation. A protein precipitation or solid-phase extraction (SPE) method is typically employed to extract the analytes from the plasma matrix. An internal standard (e.g., a deuterated analog of propofol) is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate this compound and propofol from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is typically used.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, propofol, and the internal standard are monitored.

-

Quantification: A calibration curve is generated using standards of known concentrations prepared in a blank matrix. The concentration of the analytes in the study samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Quantification of Formaldehyde and Phosphate in Plasma

Detailed, validated protocols for the routine quantification of the small, endogenous molecules formaldehyde and phosphate in plasma following this compound administration are not extensively detailed in the primary clinical literature for this compound. However, general approaches can be outlined:

-

Formaldehyde: Quantification in biological matrices is challenging due to its high reactivity and endogenous presence. Methods often involve derivatization followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection. One described method for blood samples involves derivatization to a stable, quantifiable compound.[10]

-

Phosphate: Plasma phosphate levels are typically measured using standard clinical chemistry colorimetric assays. These assays are readily available in clinical laboratories and are based on the reaction of phosphate with a chromogenic substrate to produce a colored product that is measured spectrophotometrically.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of this compound.

Enzyme Kinetics: A Knowledge Gap

A thorough review of the available scientific literature did not yield specific enzyme kinetic parameters (i.e., Michaelis constant (Km) and maximum velocity (Vmax)) for the hydrolysis of this compound by human alkaline phosphatase. While kinetic data for alkaline phosphatase with generic substrates like p-nitrophenyl phosphate (pNPP) are available, these are not directly translatable to the specific interaction with this compound. The determination of these parameters would require dedicated in vitro enzymatic assays and would provide valuable information on the rate and efficiency of the conversion of this compound to propofol.

Conclusion

The in vivo metabolism of this compound is a well-defined process initiated by the rapid enzymatic conversion to propofol, formaldehyde, and phosphate. The subsequent metabolism of these products is efficient, with formaldehyde and phosphate concentrations generally remaining within endogenous levels. The pharmacokinetic profile of liberated propofol is characterized by a delayed onset and lower peak concentration compared to direct propofol administration, which contributes to its clinical effects. While robust methods for the quantification of this compound and propofol exist, further research is warranted to establish specific enzyme kinetics for the hydrolysis of this compound and to develop standardized, detailed protocols for the quantification of its smaller metabolites in a clinical setting. This in-depth understanding is paramount for the continued safe and effective use of this compound in clinical practice and for the development of future prodrug-based anesthetic agents.

References

- 1. Metabolic Profiles of Propofol and this compound: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. This compound | C13H21O5P | CID 3038498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. Pharmacokinetics and Safety of this compound Disodium for Injection in Subjects with Hepatic Impairment Compared with Healthy Matched Controls: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. anestesiar.org [anestesiar.org]

- 10. aapd.org [aapd.org]

The Pharmacokinetics and Pharmacodynamics of Fospropofol: A Technical Guide for Researchers

An in-depth examination of the metabolic journey and physiological effects of the water-soluble propofol prodrug, fospropofol, designed for researchers, scientists, and drug development professionals.

This compound, a water-soluble prodrug of propofol, presents a distinct pharmacological profile, offering potential advantages over traditional propofol emulsions, including reduced injection site pain.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on research applications. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols from key studies are provided. Visual diagrams generated using Graphviz illustrate critical pathways and workflows.

Core Concepts: From Prodrug to Active Metabolite

This compound itself is an inactive compound.[3] Its therapeutic effects are realized upon intravenous administration, where it is rapidly hydrolyzed by endothelial and hepatic alkaline phosphatases.[1][4] This enzymatic conversion yields three metabolites: the active anesthetic agent propofol, phosphate, and formaldehyde.[4][5][6] The formaldehyde and phosphate plasma concentrations remain comparable to endogenous levels and do not reach toxic concentrations.[4][7]

Every 1.86 mg of this compound disodium administered is the molar equivalent of 1 mg of propofol.[4] This slow, time-dependent enzymatic conversion is a rate-limiting step that results in a delayed onset of action and a different sedation profile compared to propofol emulsion.[4]

Figure 1: Metabolic conversion of this compound to propofol.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is characterized by its conversion to propofol, which then governs the onset and duration of sedative effects.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and the resulting propofol metabolite, compiled from various research studies.

| Parameter | This compound | Liberated Propofol (from this compound) | Propofol (Emulsion) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 4 - 12 minutes | 9 - 15 minutes | ~1 minute | [4][8][9] |

| Peak Plasma Concentration (Cmax) after 10-30 mg/kg IV | 138.4 ± 20.0 µg/mL | 3.4 ± 1.0 µg/mL | Lower than propofol emulsion | [8][9] |

| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | - | [4] |

| Terminal Elimination Half-Life (t1/2) | ~46 - 52 minutes | 2.06 ± 0.77 hours to 478 ± 287 minutes | 88 ± 48 minutes | [4][9][10] |

| Protein Binding | 98% | 98% | 97-99% | [4][7] |

| Renal Elimination of Unchanged Drug | <0.02% | <1% | - | [4][7] |

Note: Some early pharmacokinetic data on this compound were retracted due to analytical inaccuracies; the data presented here are from corrected or more recent publications.[10]

Detailed Experimental Protocols for Pharmacokinetic Studies

Human Clinical Trials:

-

Study Design: Phase I, II, and III clinical trials have been conducted to characterize the pharmacokinetics of this compound.[11] Many of these are randomized, double-blind, multicenter trials.[12]

-

Subject Population: Studies have included healthy adult volunteers, patients undergoing diagnostic procedures (e.g., colonoscopy, bronchoscopy), and patients with hepatic impairment.[10][12][13]

-

Dosing Regimen: this compound is administered intravenously as a bolus dose, often followed by supplemental doses to maintain sedation.[11] Doses in clinical trials have ranged from 2 mg/kg to 30 mg/kg.[9][12] In many protocols, patients receive pretreatment with an opioid like fentanyl (e.g., 50 µg IV) 5 minutes before the initial this compound dose.[10][14]

-

Blood Sampling: Venous blood samples are typically collected at multiple time points, for instance, predose and at 16 points postdose through 1440 minutes in canine studies, and at 14 time points in human hepatic impairment studies.[13][15]

-

Bioanalytical Method: Plasma concentrations of this compound and propofol are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16]

-

Pharmacokinetic Analysis: Plasma drug concentration-time data are fitted to determine parameters such as AUC (Area Under the Curve), Cmax, Tmax, and t1/2 using non-compartmental analysis with software like Phoenix WinNonlin.[13][16]

Animal Studies:

-

Animal Models: Studies have been conducted in various animal models, including rats and beagle dogs.[15][17][18]

-

Administration Routes: In addition to intravenous administration, non-intravenous routes such as oral and intraduodenal have been explored in rats to assess bioavailability.[17][18]

-

Pharmacokinetic Parameters: In rats, the oral bioavailability of propofol from this compound was found to be 20-70%, and approximately 100% via the intraduodenal route.[17][18]

Figure 2: Experimental workflow for a typical pharmacokinetic study.

Pharmacodynamics: Mechanism of Action and Clinical Effects

The pharmacodynamic effects of this compound are mediated by its active metabolite, propofol.

Mechanism of Action

Propofol exerts its sedative and hypnotic effects primarily by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[3][4][5] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[3] Propofol may also inhibit excitatory NMDA glutamate receptors.[4]

Figure 3: Signaling pathway for propofol's mechanism of action.

Dose-Response Relationship and Clinical Effects

Clinical trials have established a clear dose-dependent relationship for the sedative effects of this compound.

| This compound Dose (IV Bolus) | Sedation Success Rate | Average Time to Sedation | Key Findings | Reference |

| 2 mg/kg | 24% - 27.5% | 12.4 - 18.0 minutes | Low efficacy for moderate sedation. | [12][14][19] |

| 5 mg/kg | 35% | 11.0 minutes | Moderate efficacy. | [12][19] |

| 6.5 mg/kg | 69% - 88.7% | 4.0 - 6.5 minutes | Considered the ideal balance of efficacy and safety for moderate sedation in procedures like colonoscopy and bronchoscopy. | [12][14][19] |

| 8 mg/kg | 96% | 4.7 minutes | High efficacy, but with an increased risk of deep sedation. | [4][12][19] |

| 20 mg/kg | 97.7% (non-inferior to 2 mg/kg propofol) | Slower onset than propofol | Effective for induction of general anesthesia. | [14][20][21] |

Pharmacodynamic Effects on the Electroencephalogram (EEG):

This compound, through its conversion to propofol, produces characteristic changes in the EEG. Sedative doses of propofol are associated with an increase in the total power of the EEG spectrum, with a notable increase in beta-band activity (12-35 Hz).[22] At higher doses for general anesthesia, the EEG may show delta waves and burst suppression patterns.[23] Pharmacodynamic studies have utilized the bispectral index (BIS) to quantify the sedative effects of this compound, showing a later onset and longer duration of response compared to propofol emulsion.[8]

Detailed Experimental Protocols for Pharmacodynamic Studies

-

Primary Efficacy Endpoint: The most common primary endpoint in clinical trials for moderate sedation is "sedation success." This is often defined as achieving a specific score on a sedation scale, such as a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤4, without the need for alternative sedation or manual/mechanical ventilation.[12][14]

-

Sedation Assessment: Sedation levels are continuously monitored by trained personnel. The MOAA/S is a validated scale used to assess the level of consciousness.

-

Patient and Physician Satisfaction: These are often included as secondary endpoints and are assessed using questionnaires.[12][14]

-

Recovery and Cognitive Function: Time to become alert and ready for discharge are measured. Cognitive function and memory retention may be assessed using tools like the Hopkins Verbal Learning Test-Revised.[10][24]

-

Safety Monitoring: Continuous monitoring of vital signs, including blood pressure, heart rate, respiratory rate, and oxygen saturation, is mandatory.[25] Facilities for airway management, ventilation, and cardiovascular resuscitation must be immediately available.[4][25]

-

EEG Monitoring: In research settings, EEG is recorded to assess the drug's effect on brain electrical activity. Power spectrum analysis is used to quantify changes in different frequency bands.[15][22]

Drug Interactions and Safety Profile

This compound can have additive cardiorespiratory effects when co-administered with other sedative-hypnotics and opioids, although this effect may be less pronounced than with propofol emulsion due to the slower release of the active metabolite.[4] There are 117 known drug interactions with this compound, with 13 being major.[26]

The most commonly reported adverse events are transient paresthesia (often in the perianal region) and pruritus, which are thought to be related to the phosphate ester component.[2][14][19] Unlike propofol, this compound is not associated with significant pain on injection.[1][27] Hypoxemia and hypotension have been observed, but are generally mild to moderate in severity.[14][19]

Conclusion for the Research Community

This compound offers a unique pharmacokinetic and pharmacodynamic profile that distinguishes it from propofol emulsion. Its slower onset and potentially more sustained effect, coupled with a favorable injection site tolerability, make it a subject of continued interest for procedural sedation and anesthesia induction. For researchers, a thorough understanding of its dose-dependent effects, metabolic pathway, and the specific protocols used in its evaluation is critical for designing future studies and accurately interpreting results. The data and methodologies presented in this guide provide a foundational resource for further investigation into the clinical applications and underlying mechanisms of this important sedative agent.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 4. This compound: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound Disodium used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Metabolic Profiles of Propofol and this compound: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. dovepress.com [dovepress.com]

- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Clinical trial: a dose-response study of this compound disodium for moderate sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Safety of this compound Disodium for Injection in Subjects with Hepatic Impairment Compared with Healthy Matched Controls: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Use of this compound Disodium: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative canine pharmacokinetics-pharmacodynamics of this compound disodium injection, propofol emulsion, and cyclodextrin-enabled propofol solution following bolus parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Gastrointestinal delivery of propofol from this compound: its bioavailability and activity in rodents and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Disodium (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Efficacy and Safety of this compound Disodium for Injection in General Anesthesia Induction for Adult Patients: A Phase 3 Trial [frontiersin.org]

- 21. Efficacy and Safety of this compound Disodium for Injection in General Anesthesia Induction for Adult Patients: A Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sedative doses of propofol increase beta activity of the processed electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]

- 24. researchgate.net [researchgate.net]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. This compound Interactions Checker - Drugs.com [drugs.com]

- 27. [PDF] this compound Disodium Injection: A Review of its Use as a Sedative-hypnotic Agent for Monitored Anesthesia Care (MAC) Sedation in Adult Patients Undergoing Diagnostic or Therapeutic Procedures: | Semantic Scholar [semanticscholar.org]

The Quest for Safer Sedation: A Technical Guide to the Discovery and Development of Water-Soluble Propofol Alternatives

For Researchers, Scientists, and Drug Development Professionals

Propofol, the gold standard for intravenous anesthesia, is celebrated for its rapid onset and short duration of action. However, its lipid emulsion formulation is associated with several drawbacks, including pain on injection, risk of hyperlipidemia, and potential for bacterial contamination. These limitations have spurred the development of water-soluble alternatives, aiming to retain propofol's desirable anesthetic properties while offering an improved safety and formulation profile. This technical guide provides an in-depth exploration of the core scientific endeavors in the discovery and development of these next-generation anesthetic agents, with a focus on key candidates that have emerged from extensive preclinical and clinical research.

The Prodrug Approach: Overcoming Propofol's Lipophilicity

The primary strategy to enhance the water solubility of propofol has been the development of prodrugs. This approach involves chemically modifying the propofol molecule to create a water-soluble derivative that, once administered, is metabolized in the body to release the active propofol.

Fospropofol: The First-in-Class Water-Soluble Prodrug

This compound is a phosphate ester prodrug of propofol.[1][2] Upon intravenous administration, it is rapidly hydrolyzed by endothelial alkaline phosphatases to yield propofol, phosphate, and formaldehyde.[3][4]

Experimental Protocol: Synthesis of this compound Disodium

A common laboratory-scale synthesis of this compound disodium involves a multi-step process:

-

O-chloromethylation of Propofol: Propofol is reacted with bromochloromethane in the presence of a base like sodium hydroxide to form 2-chloromethoxy-1,3-diisopropylbenzene.[5]

-

Phosphorylation: The resulting intermediate is then reacted with a phosphorylating agent, such as 60% phosphoric acid, in the presence of triethylamine and a phase-transfer catalyst like tetrabutylammonium bromide.[5]

-

Salt Formation: The final product is obtained by treating the phosphorylated intermediate with sodium hydroxide to form the disodium salt.[5]

Ciprofol (HSK3486): A Novel Phenol Derivative

Ciprofol is a newer-generation intravenous anesthetic that, while not a prodrug in the traditional sense, is a structural analog of propofol with improved water solubility.[3] It is a 2,6-disubstituted phenol derivative that acts as a potent GABA-A receptor agonist.[6]

Experimental Protocol: Manufacturing Process of Ciprofol

A scalable manufacturing process for ciprofol has been developed and involves the following key steps:

-

Regioselective para-halogenation of Phenol: This initial step is followed by esterification.

-

Fries Rearrangement: This reaction is performed to yield the desired ketone intermediate.

-

Wittig Reaction and Asymmetric Hydrogenation: A benign reduction of the halogen and a Wittig reaction are followed by a ruthenium-catalyzed asymmetric hydrogenation to yield the final ciprofol molecule.

HX0969 and its Amino Acid Derivatives: A New Generation of Prodrugs

To address some of the limitations observed with this compound, such as the release of formaldehyde, new propofol prodrugs have been designed. HX0969 is a lead compound that was further developed into amino acid-containing prodrugs like HX0969-Ala-HCl and HX0969-Gly-F3.[7][8] These were designed to have good water solubility and a more rapid onset of action.[7]

Experimental Protocol: Synthesis of HX0969 Amino Acid Prodrugs

The synthesis of these novel prodrugs is based on the lead compound HX0969:

-

Synthesis of HX0969: The lead compound is synthesized using a sodium borohydride-iodine system.[7][9]

-

Derivatization: HX0969 is then used as a starting material for the synthesis of HX0969W, HX0969-Gly-F3, and HX0969-Ala-HCl.[7][9]

Quantitative Comparison of Water-Soluble Propofol Alternatives

A direct comparison of the quantitative data from various studies is essential for evaluating the potential of these new agents. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.

Table 1: Pharmacokinetic Parameters of Water-Soluble Propofol Alternatives

| Parameter | This compound | Ciprofol (HSK3486) | HX0969W |

| Tmax (propofol) | 8-12 min[3] | N/A | Longer than this compound |

| Cmax (propofol) | Dose-dependent | N/A | Higher than this compound |

| Half-life (prodrug) | ~46 min[3] | N/A | Shorter MRT than this compound |

| Clearance (prodrug) | N/A | N/A | More rapid than this compound |

| Volume of Distribution (prodrug) | 0.33 ± 0.069 L/kg[3] | N/A | N/A |

Table 2: Pharmacodynamic Parameters of Water-Soluble Propofol Alternatives

| Parameter | This compound | Ciprofol (HSK3486) | HX0969W | HX0969-Ala-HCl |

| Onset of Sedation | 4-8 min[3] | Rapid | Longer than this compound | Shorter than this compound |

| ED50 | N/A | N/A | 46.49 mg/kg (rat) | Lower dose than this compound |

| Anesthetic Success Rate | High | Non-inferior to propofol | N/A | N/A |

Core Mechanism of Action: Modulation of GABA-A Receptor Signaling

The primary mechanism of action for propofol and its water-soluble alternatives is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[10]

References

- 1. Frontiers | Anion transport and GABA signaling [frontiersin.org]

- 2. Frontiers | A chronopharmacological comparison of ciprofol and propofol: focus on sedation and side effects [frontiersin.org]

- 3. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102399236A - Synthesis method of this compound disodium - Google Patents [patents.google.com]

- 6. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved design of water-soluble propofol prodrugs characterized by rapid onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. ovid.com [ovid.com]

- 10. Unique Actions of GABA Arising from Cytoplasmic Chloride Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

fospropofol enzymatic conversion by alkaline phosphatases

An In-Depth Technical Guide to the Enzymatic Conversion of Fospropofol by Alkaline Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a water-soluble phosphono-O-methyl prodrug of propofol, was developed to circumvent formulation challenges associated with the lipid emulsion of propofol, such as injection site pain and the risk of hyperlipidemia and bacterial contamination.[1][2] Its pharmacological activity is entirely dependent on its in-vivo enzymatic conversion to the active anesthetic agent, propofol. This technical guide provides a comprehensive overview of this critical conversion process, which is catalyzed by alkaline phosphatases. It details the core mechanism, presents key pharmacokinetic data in a structured format, outlines detailed experimental protocols for studying the conversion, and visualizes the associated biological and experimental pathways.

The Core Mechanism: Hydrolysis by Alkaline Phosphatase

This compound itself is an inactive compound.[2][3] Upon intravenous administration, it undergoes hydrolysis by endogenous alkaline phosphatases (ALPs).[4][5] This enzymatic reaction is the rate-limiting step for the onset of sedative effects.[3] The hydrolysis of one mole of this compound yields one mole each of propofol, formaldehyde, and inorganic phosphate.[1][6][7]

The primary sites for this biotransformation are the surfaces of vascular endothelial cells and the liver, where alkaline phosphatases are abundantly present.[2][3][8] The liberated formaldehyde is subsequently and rapidly metabolized by aldehyde dehydrogenases in the liver and erythrocytes into formate, with plasma concentrations remaining comparable to endogenous levels.[1][3][5] The released propofol is responsible for exerting sedative and hypnotic effects through its action on GABA-A receptors in the central nervous system.[3][4]

References

- 1. Metabolic Profiles of Propofol and this compound: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 3. This compound: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Disodium used for? [synapse.patsnap.com]

- 5. Clinical Use of this compound Disodium: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

molecular formula and weight of fospropofol disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of fospropofol disodium. It is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and key experimental methodologies for its study.

Core Molecular and Physicochemical Data

This compound disodium is a water-soluble prodrug of the anesthetic agent propofol.[1] Its chemical properties are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₉Na₂O₅P | [2] |

| Molecular Weight | 332.24 g/mol | [3] |

| Chemical Name | [2,6-bis(1-methylethyl)phenoxy]methyl phosphate, disodium salt | [3] |

| Appearance | White powder | [4] |

| Solubility | Water-soluble | [1] |

Mechanism of Action: From Prodrug to Active Anesthetic

This compound disodium exerts its sedative and hypnotic effects through a two-step mechanism. Initially, the inactive prodrug is hydrolyzed by alkaline phosphatases, which are ubiquitously present on the surface of endothelial cells.[1][3] This enzymatic cleavage yields three products: the active anesthetic propofol, inorganic phosphate, and formaldehyde.[2] The liberated propofol, a lipophilic molecule, then crosses the blood-brain barrier to modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Propofol potentiates the effect of GABA at this receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which ultimately results in sedation and anesthesia.[5]

Key Experimental Protocols

This section details methodologies for the synthesis, in vitro characterization, and in vivo assessment of this compound disodium.

Synthesis of this compound Disodium

This protocol outlines a common method for the chemical synthesis of this compound disodium.[6]

Step 1: Synthesis of 2-chloromethoxy-1,3-diisopropylbenzene

-

Under a nitrogen atmosphere, combine bromochloromethane and propofol (in a 5-7:1 molar ratio) in a tetrahydrofuran solution.

-

Add solid sodium hydroxide to the solution.

-

Heat the reaction mixture to 30-40°C and maintain for 6 hours.

-

After cooling to room temperature, filter the mixture.

-

Concentrate the filtrate under vacuum to yield 2-chloromethoxy-1,3-diisopropylbenzene as a faint yellow oil.

Step 2: Synthesis and Purification of this compound Disodium

-

React the 2-chloromethoxy-1,3-diisopropylbenzene from Step 1 with 60% phosphoric acid.

-

Add triethylamine and tetrabutylammonium bromide to the reaction mixture.

-

Heat the reaction to 90-100°C for 1 hour.

-

Following the reaction, adjust the pH and treat with sodium hydroxide to form the disodium salt.

-

Purify the final product by crystallization from isopropanol to yield this compound disodium.

In Vitro Hydrolysis by Alkaline Phosphatase

This assay measures the enzymatic conversion of this compound disodium to propofol.[7][8]

-

Preparation of Cell Lysate:

-

Culture cells known to express alkaline phosphatase (e.g., Saos-2 human osteoblast-like cells) to confluence.

-

Wash the cell monolayer with sterile phosphate-buffered saline (PBS).

-

Disaggregate the cells using a trypsin-EDTA mixture and resuspend in PBS.

-

Adjust the cell concentration to 4 x 10⁵ cells/mL in PBS.

-

Lyse the cells by adding an equal volume of 1% (v/v) Triton X-100 in PBS.

-

-

Enzymatic Assay:

-

Add 50 µL of the cell lysate to a 96-well microtiter plate.

-

To initiate the reaction, add 50 µL of a substrate buffer containing this compound disodium.

-

Incubate the plate at 37°C.

-

At various time points, stop the reaction and measure the concentration of released propofol using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

In Vivo Sedation Model in Rats

This protocol describes an animal model to assess the sedative effects of this compound disodium.[3]

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

Prepare a solution of this compound disodium in sterile saline.

-

Administer the solution as an intravenous (IV) bolus injection. A typical dose for assessing sedation is 40 mg/kg.

-

-

Assessment of Sedation:

-

Monitor the animals for loss of righting reflex as a primary indicator of sedation.

-

The onset of sedation is the time from injection to the loss of the righting reflex.

-

The duration of sedation is the time from the loss to the spontaneous return of the righting reflex.

-

GABA-A Receptor Binding Assay

This radioligand binding assay is used to characterize the interaction of propofol (the active metabolite of this compound) with the GABA-A receptor.[9]

-

Membrane Preparation:

-

Homogenize rat brain tissue in an appropriate buffer.

-

Perform a series of centrifugation steps to isolate the cell membrane fraction containing the GABA-A receptors.

-

Resuspend the final membrane pellet in the binding buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flumazenil).

-

For competition assays, add varying concentrations of unlabeled propofol.

-

Incubate the tubes to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the binding affinity of propofol.

-

Electrophysiological Assessment of GABA-A Receptor Potentiation

This protocol uses whole-cell patch-clamp recordings to measure the potentiation of GABA-A receptor currents by propofol.[5][10]

-

Cell Culture and Preparation:

-

Use cultured murine hippocampal neurons or a suitable cell line expressing GABA-A receptors.

-

Establish whole-cell patch-clamp recordings from individual cells.

-

-

Electrophysiological Recording:

-

Apply a submaximal concentration of GABA to the cell to elicit a baseline current response mediated by GABA-A receptors.

-

Co-apply the same concentration of GABA with a clinically relevant concentration of propofol (e.g., 2-10 µM).

-

Measure the amplitude and decay time of the GABA-A receptor-mediated currents in the absence and presence of propofol.

-

An increase in the current amplitude and/or a prolongation of the decay time in the presence of propofol indicates potentiation of the GABA-A receptor.

-

References

- 1. What is this compound Disodium used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. CN102351895A - this compound disodium hydrate, preparation method and purpose thereof - Google Patents [patents.google.com]

- 5. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102399236A - Synthesis method of this compound disodium - Google Patents [patents.google.com]

- 7. drmillett.com [drmillett.com]

- 8. e-century.us [e-century.us]

- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

The Pharmacokinetic Profile of Fospropofol and its Active Metabolite, Propofol: A Technical Overview

Abstract